molecular formula C14H14O4 B5772576 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate

4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate

Cat. No. B5772576
M. Wt: 246.26 g/mol
InChI Key: ZYPIJMZFZOOYKV-UHFFFAOYSA-N
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Description

4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate, also known as DCP, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate is not fully understood. However, it has been suggested that 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate may exert its biological effects through multiple pathways. For example, 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. In addition, 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by suppressing the NF-κB signaling pathway. Furthermore, 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to exhibit various biochemical and physiological effects. For example, 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Furthermore, 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells.

Advantages and Limitations for Lab Experiments

4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. In addition, 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to exhibit potent biological activity at low concentrations, making it a useful tool for studying various biological processes. However, 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate also has some limitations. For example, 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has poor solubility in aqueous solutions, which can limit its bioavailability. In addition, 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate may exhibit cytotoxicity at high concentrations, which can interfere with experimental results.

Future Directions

There are several future directions for research on 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate. One area of interest is the development of more efficient synthesis methods for 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate and its derivatives. Another area of interest is the exploration of the potential applications of 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate in drug discovery and development. In addition, further studies are needed to elucidate the mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate and its derivatives, as well as their potential side effects. Finally, 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate may have potential applications in the field of nanotechnology, such as the development of fluorescent nanoparticles for imaging and sensing applications.

Synthesis Methods

4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate can be synthesized through a series of chemical reactions. The starting material is 7-hydroxy-4,8-dimethylcoumarin, which is reacted with propionyl chloride in the presence of a base to yield the corresponding propionate ester. The ester is then hydrolyzed to form 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate. The overall reaction scheme is shown below:

Scientific Research Applications

4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties. In addition, 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been used as a fluorescent probe for detecting metal ions in biological samples. Furthermore, 4,8-dimethyl-2-oxo-2H-chromen-7-yl propionate has been used as a model compound for studying the chemical and physical properties of coumarin derivatives.

properties

IUPAC Name

(4,8-dimethyl-2-oxochromen-7-yl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-4-12(15)17-11-6-5-10-8(2)7-13(16)18-14(10)9(11)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPIJMZFZOOYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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